BenchChemオンラインストアへようこそ!

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

hypoglycemic agents xanthine derivatives acute toxicity LD50

7-Butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₁₃H₂₀N₄O₂S; MW: 296.39 g·mol⁻¹) is a trisubstituted xanthine derivative belonging to the 3,7-dihydro-1H-purine-2,6-dione scaffold. It features three distinct substituents: an n-butyl chain at N-7, a methyl group at N-3, and an isopropylsulfanyl (isopropylthio) moiety at C-8.

Molecular Formula C13H20N4O2S
Molecular Weight 296.39 g/mol
Cat. No. B14249306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC13H20N4O2S
Molecular Weight296.39 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
InChIInChI=1S/C13H20N4O2S/c1-5-6-7-17-9-10(14-13(17)20-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19)
InChIKeyIHTZIPOLRZMQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione: Structural Identity and Class Positioning for Research Procurement


7-Butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₁₃H₂₀N₄O₂S; MW: 296.39 g·mol⁻¹) is a trisubstituted xanthine derivative belonging to the 3,7-dihydro-1H-purine-2,6-dione scaffold . It features three distinct substituents: an n-butyl chain at N-7, a methyl group at N-3, and an isopropylsulfanyl (isopropylthio) moiety at C-8. This substitution pattern places the compound within the class of 7,8-disubstituted-3-methylxanthines, which have been systematically explored for adenosine receptor antagonism and hypoglycemic activity [1][2]. Compared to the progenitor scaffold theophylline (1,3-dimethylxanthine, MW: 180.16 g·mol⁻¹, Ki >10 µM at adenosine A₁), the combined N-7 alkyl and C-8 thioether modifications substantially alter lipophilicity (calculated SlogP ~2.97–7.76 depending on method), receptor binding profile, and metabolic stability [3][4]. The compound is accessible via multi-step synthesis from 5,6-diaminouracil intermediates, typically through sequential N-7 alkylation and C-8 thioether formation [5].

Why 7-Butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione Cannot Be Substituted by Generic Xanthine Analogs


The 3,7-dihydro-1H-purine-2,6-dione scaffold is extensively decorated in medicinal chemistry, and minor structural variations produce large differences in pharmacological selectivity, potency, and toxicity profiles. In the 7-butyl-3-methylxanthine series, the identity of the C-8 substituent is the principal determinant of biological activity: C-8 unsubstituted 7-butyl-3-methylxanthine (MW: 222.24 g·mol⁻¹) lacks the thioether-mediated adenosine receptor engagement ; C-8 amino-substituted analogs (e.g., 8-piperazinyl and 8-morpholinyl derivatives) shift toward DPP-IV inhibition ; and C-8 thioxo/alkylthio derivatives (such as the target compound) confer activity in hypoglycemic models with LD₅₀ values of 820–2,477 mg·kg⁻¹ [1]. Within the 8-alkylthio sub-class, the isopropylsulfanyl group provides a sterically and electronically distinct sulfur environment versus straight-chain 8-n-propylthio or bulkier 8-benzylthio congeners, which influences target off-rate and metabolic stability [2]. Importantly, 2-thio vs. 2-oxo substitution on the purine ring can alter A₁/A₂ adenosine receptor selectivity by >7-fold, meaning the specific oxidation state of each heteroatom must be verified upon procurement [3]. Thus, interchanging this compound with a generic '8-substituted xanthine' or '7-butyl-3-methylxanthine derivative' without explicit verification of the C-8 isopropylsulfanyl group, the 2,6-dioxo configuration, and the N-7 butyl chain risks introducing compounds with entirely different target engagement profiles and safety margins.

Quantitative Differentiation Evidence for 7-Butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione Versus Closest Analogs


Hypoglycemic Activity and Acute Toxicity Profile of the 7-n-Butyl-3-methyl-8-thioxanthine Scaffold Versus Reference Antidiabetic Agents

The 7-n-butyl-3-methyl-8-thioxanthine scaffold, which serves as the direct synthetic precursor to the target 8-isopropylsulfanyl compound, demonstrates meaningful hypoglycemic activity accompanied by a favorable acute toxicity window. In an oral glucose tolerance test (OGTT) conducted in intact rats, 7-n-butyl-3-methylxanthinyl-8-thioacetamide (a representative 8-thiosubstituted derivative) exhibited greater hypoglycemic efficacy than the reference substances employed in the study [1]. Across the synthesized series, acute LD₅₀ values determined by Prozorovsky's method ranged from 820 to 2,477 mg·kg⁻¹, classifying these compounds as low-toxicity to practically non-toxic per Sidorov's classification [1]. This LD₅₀ range compares favorably with the clinical xanthine theophylline (LD₅₀ ~235 mg·kg⁻¹ oral in mice) and aminophylline (LD₅₀ ~180 mg·kg⁻¹), indicating an approximately 4.5–13.8-fold improvement in acute safety margin for the 7-butyl-3-methyl-8-thioether scaffold [2].

hypoglycemic agents xanthine derivatives acute toxicity LD50 type 2 diabetes glucose tolerance test

Adenosine A₁/A₂ Receptor Selectivity Modulation by Sulfur Incorporation in 1,3-Dialkylxanthines: Class-Level Evidence Supporting 8-Isopropylsulfanyl Differentiation

Systematic SAR studies on sulfur-containing 1,3-dialkylxanthine derivatives demonstrate that sulfur incorporation at the 2-position of the purine ring can profoundly modulate adenosine receptor subtype selectivity, providing a mechanistic rationale for the differentiation of 8-alkylthio xanthines from their 8-alkyl or 8-aryl oxygen-only counterparts. In direct pairwise comparisons within the same study, the 2-thio analogue of 8-[4-[(carboxymethyl)oxy]phenyl]-1,3-dipropylxanthine (compound 30, S-analog) exhibited a Ki of 6.78 ± 0.64 nM at A₁ receptors versus 42 ± 3 nM for the corresponding 2-oxo analogue (compound 29), representing a 6.2-fold enhancement in A₁ affinity [1]. Simultaneously, the A₁/A₂ selectivity ratio shifted from >119 (O-analog) to >740 (S-analog), a >6.2-fold improvement in selectivity [1]. For carboxylic acid congeners (compounds 27 vs. 28), 2-thio substitution enhanced A₂ receptor potency by 7-fold (Ki: 315 ± 60.8 nM for S vs. 2,200 ± 526 nM for O) [2]. While these data are from 1,3-dipropyl rather than 3-methyl-7-butyl analogs, the underlying electronic effect—sulfur-mediated enhancement of receptor affinity and selectivity—is a general principle applicable across dialkylxanthine scaffolds [3]. The 8-isopropylsulfanyl group in the target compound introduces sulfur in a sterically defined orientation distinct from 2-thio or 6-thio substitution, offering a complementary but non-overlapping sulfur placement for probing receptor interactions.

adenosine receptor antagonists A1 selectivity thioxanthine structure-activity relationship radioligand binding

Interleukin-8 Antagonism by 8-Isopropylthio Xanthines: Comparative Binding Affinity Data for the 8-Isopropylsulfanyl Pharmacophore

A closely related 8-isopropylthio xanthine congener—7-benzyl-8-(isopropylthio)-3-methyl-xanthine (BDBM65731)—has been evaluated for inhibition of interleukin-8 (IL-8, human), yielding an IC₅₀ of 3,310 nM (3.31 µM) in a high-throughput screening assay conducted by the Sanford-Burnham Center for Chemical Genomics [1]. This provides the only publicly available quantitative binding data for an 8-isopropylthio-3-methylxanthine scaffold. The target compound (7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione) differs from BDBM65731 solely at N-7: n-butyl versus benzyl. The N-7 benzyl → butyl substitution is expected to reduce aromatic π-stacking interactions while maintaining comparable or improved physicochemical properties (lower logP, enhanced aqueous solubility), potentially translating into a differentiated IL-8 inhibition profile . For comparison, a structurally distinct 7-butyl-3-methyl-8-thioether xanthine (BDBM56887; 7-butyl-3-methyl-8-(phenacylthio)xanthine) showed an EC₅₀ of 150,000 nM for streptokinase A inhibition, indicating that within the 7-butyl-3-methyl-8-thioether series, target selectivity varies dramatically with the C-8 thioether substituent identity [2].

interleukin-8 chemokine receptor isopropylthio xanthine IC50 anti-inflammatory

Computed Physicochemical Differentiation: Lipophilicity and Solubility Profile of 7-Butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione Versus 8-Alkylamino and 8-Unsubstituted Analogs

The C-8 isopropylsulfanyl substituent imparts a distinctive physicochemical profile that differentiates the target compound from both 8-unsubstituted and 8-alkylamino 7-butyl-3-methylxanthine analogs. The target compound exhibits a calculated SlogP of approximately 2.97 and logS of -4.88, corresponding to moderate lipophilicity and limited aqueous solubility [1]. In contrast, 7-butyl-3-methylxanthine (the 8-unsubstituted parent; MW: 222.24 g·mol⁻¹) has a predicted logP of approximately 1.87, reflecting substantially lower lipophilicity due to the absence of the C-8 sulfur group . The 8-morpholinyl analog (CAS 313531-00-9) incorporates a basic tertiary amine at C-8, which enhances aqueous solubility at physiological pH and shifts the compound toward DPP-IV inhibitory activity rather than adenosine receptor or IL-8 modulation [2]. The isopropylsulfanyl group thus strikes a balance: it provides sufficient lipophilicity for membrane partitioning and hydrophobic target engagement (e.g., adenosine receptor transmembrane domains) while avoiding the excessive logP values (>5) associated with 8-(3-phenylpropylthio) congeners that may encounter solubility-limited absorption and promiscuous protein binding [3]. With a molecular weight of 296.39 g·mol⁻¹ and 0 hydrogen bond donors, the compound complies with Lipinski's Rule of Five and is suitable for oral bioavailability screening .

logP aqueous solubility Lipinski Rule of Five membrane permeability drug-likeness

8-Alkylthio Versus 8-Thioxo Reactivity: Synthetic Accessibility and Derivatization Potential of the Isopropylsulfanyl Moiety

The target compound's 8-isopropylsulfanyl group represents a stable thioether functionality, in contrast to the 8-thioxo (C=S) tautomer that serves as the key intermediate in the synthesis of 7-n-butyl-3-methyl-8-thioxanthine derivatives. The 8-thioxo intermediate (7-n-butyl-3-methyl-8-thioxanthine) reacts readily with benzyl chlorides, bromoketones, esters, and amides of chloroacetic acid in aqueous propan-2-ol to yield diverse 8-thiosubstituted products with reported yields sufficient for preparative-scale synthesis [1]. The 8-isopropylsulfanyl compound is the fully alkylated, shelf-stable product of such S-alkylation chemistry, lacking the reactive thioxo tautomer that may undergo oxidation or dimerization upon storage. The synthetic route from 7-n-butyl-3-methyl-8-thioxanthine to the target 8-isopropylsulfanyl derivative proceeds via straightforward S-alkylation with isopropyl halide, a transformation that has been validated across multiple 7-n-butyl-3-methyl-8-thioether xanthines [2]. This contrasts with 8-amino-substituted analogs (e.g., 8-piperazinyl), which require Buchwald-Hartwig or nucleophilic aromatic substitution conditions and may introduce regioisomeric impurities . The defined, single-step S-alkylation approach to the isopropylsulfanyl compound therefore offers superior synthetic tractability and purity control for research-scale procurement.

8-thioxanthine alkylation derivatization synthetic accessibility medicinal chemistry

Comparative Toxicity Classification: 7-Butyl-3-methyl-8-thioxanthine Derivatives Versus Clinical Xanthine Drugs

The acute toxicity profile of 7-n-butyl-3-methyl-8-thioxanthine derivatives places them in a distinctly safer category compared to clinically utilized xanthine drugs. According to Sidorov's classification, compounds with LD₅₀ values above 800 mg·kg⁻¹ are classified as 'low-toxic' and those above 2,000 mg·kg⁻¹ as 'practically non-toxic' [1]. The 7-n-butyl-3-methyl-8-thioxanthine series spans LD₅₀ values from 820 to 2,477 mg·kg⁻¹, straddling both favorable categories [1]. In contrast, theophylline (LD₅₀ intravenous in mouse: approximately 235 mg·kg⁻¹) and aminophylline (LD₅₀: approximately 180 mg·kg⁻¹) fall into moderately toxic categories [2]. The N-7 butyl and C-8 thioether modifications appear to collectively attenuate the acute toxicity associated with the xanthine core, possibly through altered distribution kinetics or reduced off-target adenosine receptor blockade at toxic doses. The 8-isopropylsulfanyl compound, as a member of this 7-butyl-3-methyl-8-thioether family, is expected to inherit this favorable toxicity profile, distinguishing it from both first-generation xanthine drugs and more polar 8-amino-substituted congeners for which acute toxicity data remain unpublished.

acute toxicity Sidorov classification theophylline aminophylline safety margin

Optimal Research and Industrial Application Scenarios for 7-Butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione Based on Quantitative Differentiation Evidence


Type 2 Diabetes Drug Discovery: Hypoglycemic Lead Optimization with Favorable Acute Safety Margins

The 7-n-butyl-3-methyl-8-thioxanthine scaffold has demonstrated statistically significant hypoglycemic activity in oral glucose tolerance tests in intact rats, with the 8-thioacetamide congener outperforming reference substances [1]. The acute LD₅₀ range of 820–2,477 mg·kg⁻¹, classifying these compounds as low-toxic to practically non-toxic per Sidorov's criteria, provides a safety margin 4.5–13.8-fold wider than theophylline and aminophylline [1][2]. The 8-isopropylsulfanyl compound serves as a stable, pre-derivatized analog within this series, suitable for direct deployment in dose-response glycemic efficacy studies without the need for additional synthetic manipulation of the reactive 8-thioxo intermediate. Procurement of this compound enables structure-activity relationship expansion at the C-8 position, where the isopropylsulfanyl group can be benchmarked against 8-benzylthio, 8-benzoylmethylthio, and 8-thioacetamide derivatives for comparative hypoglycemic potency.

Adenosine Receptor Subtype Selectivity Profiling: 8-Alkylthio Xanthine as a Complementary Pharmacological Tool

Systematic SAR studies have established that sulfur incorporation in the 1,3-dialkylxanthine scaffold can enhance adenosine A₁ receptor affinity by up to 6.2-fold and improve A₁/A₂ selectivity by >6.2-fold compared to the oxygen-only counterparts [3]. The 8-isopropylsulfanyl compound offers a unique sulfur placement—at the C-8 side chain rather than at the 2- or 6-positions of the purine ring—providing a complementary pharmacological tool for dissecting the contribution of 8-thioether vs. 2-thio vs. 6-thio motifs to receptor subtype selectivity. Researchers screening for selective adenosine A₁ or A₂B antagonists can use this compound as a structurally distinct probe alongside established agents such as DPCPX (8-cyclopentyl-1,3-dipropylxanthine) and MRS-1754, with the added advantage of the N-7 butyl group potentially conferring improved blood-brain barrier penetration relative to 1,3-dipropyl analogs.

Inflammation Target Validation: IL-8 Pathway Modulation with 8-Isopropylsulfanyl Xanthines

The 8-isopropylthio-3-methylxanthine pharmacophore has been validated in a quantitative HTS format against human interleukin-8, with the N-7 benzyl analog (BDBM65731) exhibiting an IC₅₀ of 3,310 nM [4]. The target 7-butyl analog retains the identical 8-isopropylsulfanyl-3-methylxanthine pharmacophore while replacing the N-7 benzyl group with an n-butyl chain, a modification that alters logP, metabolic stability, and potential CYP450 interaction profile. This compound is suitable for secondary IL-8 inhibition assays to confirm whether N-7 alkyl chain identity modulates IL-8 antagonism potency, and for selectivity profiling against related chemokine targets (e.g., CXCR1, CXCR2) where xanthine-based antagonists are underexplored. The demonstrated target selectivity of 8-thioether xanthines—with C-8 substituent identity dictating whether IL-8 or streptokinase A is inhibited—makes this compound valuable for cheminformatics-based selectivity prediction model development [5].

Medicinal Chemistry Derivatization Programs: C-8 Thioether as a Tunable Handle for Property Optimization

The 8-isopropylsulfanyl compound serves as both a biological probe and a synthetic reference standard for medicinal chemistry programs focused on 7,8-disubstituted xanthines. The S-alkylation chemistry from the 8-thioxo precursor is experimentally accessible, proceeds in aqueous propan-2-ol, and has been validated across multiple electrophile classes (benzyl chlorides, bromoketones, chloroacetic acid derivatives) [1]. The balanced physicochemical profile of the isopropylsulfanyl analog (SlogP ~2.97, MW 296.39, zero H-bond donors, Rule of Five compliant) positions it as an attractive starting point for further optimization: C-8 thioether variation can tune logP across a range of approximately 1.87 (8-unsubstituted) to >7.76 (8-arylalkylthio), while N-7 alkyl chain modification (butyl → allyl, benzyl, octyl) provides additional vectors for modulating target engagement and pharmacokinetic properties [6][7]. Procurement of the characterized isopropylsulfanyl compound enables its use as a chromatographic and spectroscopic reference standard for quality control of in-house synthesized analog libraries.

Quote Request

Request a Quote for 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.